(4-nitrophenyl)methyl N-allyl-N-[8-[4-[benzenesulfonyl(methyl)amino]-3-methyl-3-phenyl-butyl]-8-azabicyclo[3.2.1]octan-3-yl]carbamate
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Overview
Description
GRL-117C is a CCR5 inhibitor which inhibits the replication of wild-type R5-HIV-1.
Scientific Research Applications
Synthesis and Derivatives
- Synthesis of Potential Metabolites for Brain Imaging Agents : This compound has been used in the synthesis of potential hydroxy metabolites for brain imaging agents, exploring novel pathways for the synthesis of these metabolites via nitration, reduction, and Sandmeyer reaction processes (Andersen et al., 1997).
- Development of Benztropine Analogues : It plays a role in the combinatorial synthesis of benztropine analogues, which are evaluated as inhibitors of monoamine transporters. This research involves radical azidonation and N-methylation, contributing to the understanding of transporter binding and inhibition (Pedersen et al., 2004).
Biological and Pharmacological Studies
- Inhibitors of Cocaine Binding and Dopamine Uptake : The compound is used in synthesizing analogues to assess their ability to inhibit cocaine binding and dopamine uptake in biological tissues, providing insights into potential therapeutic applications for addiction and neurological disorders (Kline et al., 1991).
- Investigation of Bile-salt-dependent Lipases : It serves as a specific active site titrator for bile-salt-dependent lipases, aiding in the understanding of enzyme mechanisms and potential targets for treating lipid metabolism disorders (Fourneron et al., 1991).
Synthesis of Bicyclic and Heterocyclic Compounds
- Synthesis of Chiral Bicyclic Ring Systems : This compound is involved in reactions leading to the synthesis of chiral bicyclic ring systems, such as 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane, which are important in the development of new pharmaceutical compounds (Francisco et al., 2003).
Chemical Transformations and Reactions
- Amination and Amidation of Aromatic Carbamates : The compound is utilized in the electrophilic amination and amidation of aromatic carbamates, contributing to the development of novel synthetic pathways and chemical transformations (Velikorodov et al., 2020).
Properties
Molecular Formula |
C36H44N4O6S |
---|---|
Molecular Weight |
660.8 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl N-[8-[4-[benzenesulfonyl(methyl)amino]-3-methyl-3-phenylbutyl]-8-azabicyclo[3.2.1]octan-3-yl]-N-prop-2-enylcarbamate |
InChI |
InChI=1S/C36H44N4O6S/c1-4-22-39(35(41)46-26-28-15-17-30(18-16-28)40(42)43)33-24-31-19-20-32(25-33)38(31)23-21-36(2,29-11-7-5-8-12-29)27-37(3)47(44,45)34-13-9-6-10-14-34/h4-18,31-33H,1,19-27H2,2-3H3 |
InChI Key |
PENVTRWOUCFYJD-UHFFFAOYSA-N |
SMILES |
O=C(OCC1=CC=C([N+]([O-])=O)C=C1)N(CC=C)[C@@H]2C[C@@](N3CC[C@@](C4=CC=CC=C4)(C)CN(C)S(=O)(C5=CC=CC=C5)=O)([H])CC[C@@]3([H])C2 |
Canonical SMILES |
CC(CCN1C2CCC1CC(C2)N(CC=C)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])(CN(C)S(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GRL117C; GRL 117C; GRL-117C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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